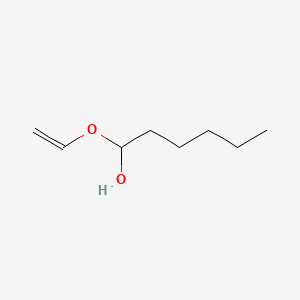
Hexanediol monovinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanediol monovinyl ether, also known as 1,6-hexanediol monovinyl ether, is an organic compound with the molecular formula C8H16O2. It is a colorless liquid that is used as a monomer in the production of various polymers. This compound is particularly valued for its reactivity and versatility in polymerization processes.
Vorbereitungsmethoden
Hexanediol monovinyl ether can be synthesized through several methods. One common approach involves the reaction of 1,6-hexanediol with acetylene in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Hexanediol monovinyl ether undergoes various chemical reactions, including:
Polymerization: It can undergo cationic and radical polymerization to form homopolymers and copolymers.
Substitution Reactions: The vinyl group can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexanediol monovinyl ether has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of custom-tailored polymers with well-defined structures and properties.
Biological Research:
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its excellent reactivity and compatibility with other monomers.
Wirkmechanismus
The mechanism of action of hexanediol monovinyl ether primarily involves its ability to undergo polymerization reactions. The vinyl group in the compound can react with various initiators to form polymer chains. This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of stable polymers .
Vergleich Mit ähnlichen Verbindungen
Hexanediol monovinyl ether can be compared with other vinyl ether compounds such as:
Ethyl vinyl ether: Similar in reactivity but differs in the length of the carbon chain.
Butyl vinyl ether: Offers different physical properties due to the butyl group.
Cyclohexyl vinyl ether: Provides unique steric effects due to the cyclohexyl ring.
This compound is unique due to its specific molecular structure, which allows for the formation of polymers with distinct properties and applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-ethenoxyhexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
HIHSUGQNHLMGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


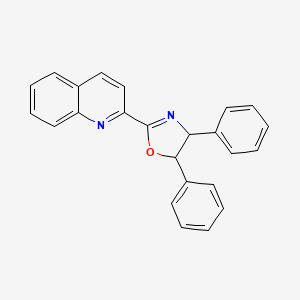
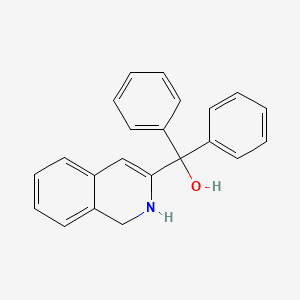
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
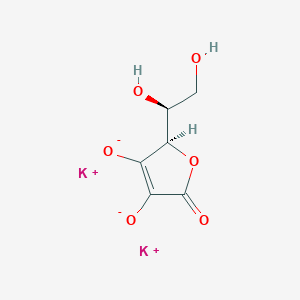
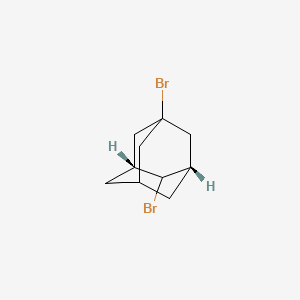
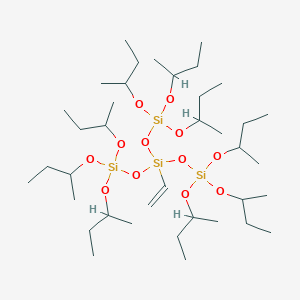
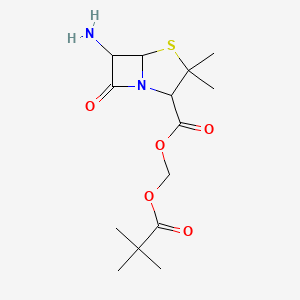
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
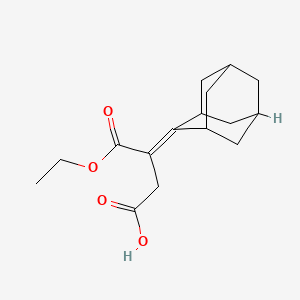
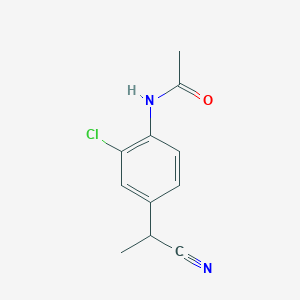
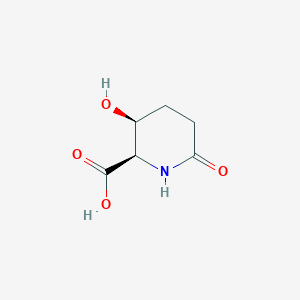
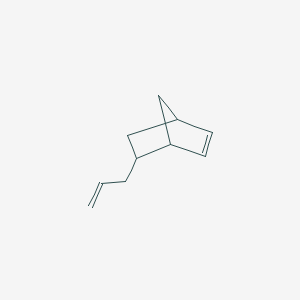
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
